2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one

Pharmaceutical Analysis Quality Control Donepezil Impurities

2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one, also known as Donepezil Related Compound A, EP Impurity F, or (E)-Dehydro Donepezil, is a defined unsaturated analog of the Alzheimer's disease drug donepezil. It is a synthetic intermediate that serves as a hydrogenation-ready precursor to donepezil hydrochloride and, crucially, is a pharmacopeial reference standard (USP/EP) used to ensure the purity and safety of donepezil active pharmaceutical ingredient (API).

Molecular Formula C24H27NO3
Molecular Weight 377.5 g/mol
Cat. No. B8067955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one
Molecular FormulaC24H27NO3
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC
InChIInChI=1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3
InChIKeyLPMOTUSFDTTWJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one Reference Standard for Donepezil Impurity Profiling


2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one, also known as Donepezil Related Compound A, EP Impurity F, or (E)-Dehydro Donepezil, is a defined unsaturated analog of the Alzheimer's disease drug donepezil [1]. It is a synthetic intermediate that serves as a hydrogenation-ready precursor to donepezil hydrochloride and, crucially, is a pharmacopeial reference standard (USP/EP) used to ensure the purity and safety of donepezil active pharmaceutical ingredient (API) [2].

Procurement Risk of Off-Specification Alkylidene-Indanone Analogs for Donepezil Quality Control


Generic substitution with other donepezil intermediates or unspecified analogs introduces significant analytical and regulatory risk. This compound is not merely a synthetic precursor, but a fully characterized, certified reference material with a specific (E)-configured alkylidene-indanone structure ([1]). Using a non-certified or stereochemically undefined alternative, such as the E/Z mixture of Dehydro Donepezil, invalidates test specificity in donepezil impurity profiling under USP/EP monographs . The precise identity and certified purity of this compound are essential for accurate HPLC peak identification and quantification, distinguishing it from other potential impurities like desbenzyl donepezil or hydroxy donepezil, for which separate, structurally different standards with distinct acceptance limits are required [2].

Quantitative Differentiation of 2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one


Tighter BP Impurity Acceptance Limit Compared to Other Specified Impurities

Donepezil Related Compound A has a stricter BP acceptance limit than other specified organic impurities, creating a higher requirement for analytical control. The BP specification for Donepezil Hydrochloride sets an Organic Impurity limit for this compound at NMT 0.10% by HPLC, whereas the limits for Desbenzyl donepezil and Hydroxydonepezil are NMT 0.20% each [1]. This quantifies a 2-fold stricter requirement for this specific impurity, which demands a reference standard of adequate purity and verified identity to ensure accurate detection at this threshold.

Pharmaceutical Analysis Quality Control Donepezil Impurities

Defined Polymorphic Forms Provide Process Control Advantage in Donepezil Synthesis

The compound crystallizes in distinct polymorphic forms (Form I and Form II) with quantifiable differences in X-ray diffraction patterns, which can be leveraged for process control [1]. Polymorph Form I shows characteristic XRPD peaks at 2θ values of 5.28, 10.52, 11.54, 13.40, 17.51, 18.17, 19.24, 20.24, 20.95, 22.23, 23.15, 24.52, 25.64, 26.16 degrees. Polymorph Form II shows peaks at 8.17, 11.51, 14.87, 17.68, 19.29, 19.91, 21.09, 21.74, 24.75, 27.62 degrees. In contrast, amorphous or alternative intermediates do not provide this crystallographic fingerprint, enabling implementation of polymorph-specific purification and isolation protocols that achieve quantitative yields (e.g., 97.8% in Example 5) [1].

Solid-State Chemistry Process Chemistry Crystallization

Certified Reference Material Grade Ensures Metrological Traceability for Regulatory Submissions

This compound is available as a Certified Reference Material (CRM) traceable to USP 1224992, produced under ISO 17034 and ISO/IEC 17025 quality systems . This is in contrast to many synthetic intermediates that are offered only as 'research grade' with a Certificate of Analysis reporting NLT 98% purity without metrological traceability to an official pharmacopeial standard (e.g., comparable intermediates may advertise >95% HPLC purity but lack CRM certification) [1]. The certified status ensures trueness and comparability of analytical results, which is essential for regulatory filings (ANDA/NDA) where demonstration of impurity profile compliance is mandatory.

Reference Standards Regulatory Compliance Method Validation

Key Application Scenarios for 2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one Based on Quantified Differential Evidence


Donepezil Finished Product Release and Stability Testing per BP/USP Monographs

The compound is the definitive reference standard for identifying and quantifying the specific impurity Donepezil Related Compound A at the regulatory-stipulated limit of NMT 0.10% by HPLC [1]. Its use directly enables compliance with BP specification requirements, where its limit is 2-fold more stringent than those for Desbenzyl donepezil and Hydroxydonepezil, making it the rate-limiting impurity for lot release.

Process Development and Optimization of Donepezil Hydrochloride Synthesis via Controlled Polymorph Isolation

Synthetic process chemists can leverage the two distinct polymorphic forms (Form I and Form II) characterized by specific XRPD patterns to control intermediate purity and crystallization conditions [2]. Selecting a supplier that can deliver a specific polymorphic form can directly impact downstream hydrogenation yield and final API quality by providing a consistent solid-state input.

Method Validation and System Suitability Testing for Regulatory Compliance

As a certified reference material (CRM) traceable to USP 1224992 and compliant with ISO 17034, this compound is the required standard for establishing chromatographic system suitability and performing analytical method validation (AMV) as part of ANDA or NDA submissions . Its use ensures the metrological traceability of impurity quantification data required by regulatory authorities.

Quote Request

Request a Quote for 2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.